BMS 777607
Übersicht
Beschreibung
BMS 777607 is a novel, selective, and orally available ATP-competitive MET kinase inhibitor. It primarily targets several MET family members, including RON, MET, Tyro-3, and AxI. This compound has shown significant potential in cancer research due to its ability to inhibit key pathways involved in tumor growth and metastasis .
Wirkmechanismus
Target of Action
BMS-777607, also known as ASLAN002, is a highly selective inhibitor of the MET kinase family . The primary targets of BMS-777607 are several Met family members, including RON (IC 50: 1.8 nmol/L), MET (IC 50: 3.9 nmol/L), Tyro-3 (IC 50: 4.3 nmol/L), and AxI (1.1 nmol/L) . These tyrosine kinases are implicated in various cellular processes, including cell growth, migration, survival, and invasion .
Mode of Action
BMS-777607 acts by binding to the active site of the MET kinase family members, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in the tumorigenic activities they control .
Biochemical Pathways
BMS-777607 affects multiple downstream signaling pathways. The Ras-mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinases (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathways are among the key pathways affected by BMS-777607 . These pathways play crucial roles in cell proliferation, survival, and migration .
Result of Action
BMS-777607 has shown anti-cancer activity in various cancer models . It inhibits cancerous clonogenic growth and induces extensive polyploidy with multiple sets of chromosomes in cancer cells . This effect is independent of RON expression . It has minimal effect on cell apoptosis . BMS-777607 also disrupts bipolar spindle formation and causes multipolar-like microtubule assembly . These results suggest that cellular mitosis arrests at prophase/pro-metaphase and fails to undergo cytokinesis .
Action Environment
The action of BMS-777607 can be influenced by the tumor microenvironment. For instance, in a syngeneic orthotopic murine triple-negative breast cancer model, combined treatment of BMS-777607 with anti–PD-1 significantly decreased tumor growth and incidence of lung metastasis . This suggests that the efficacy of BMS-777607 can be enhanced in combination with other therapies .
Biochemische Analyse
Biochemical Properties
BMS-777607 interacts with various enzymes and proteins, particularly the Met kinase superfamily . It inhibits Ron, Met, Tyro-3, and AxI with IC50 values of 1.8, 3.9, 4.3, and 1.1 nM, respectively . This compound has been shown to potently block hepatocyte growth factor (HGF)–stimulated c-Met autophosphorylation and downstream activation of Akt and extracellular signal-regulated kinase .
Cellular Effects
BMS-777607 has significant effects on various types of cells and cellular processes. It inhibits cell scattering activated by exogenous HGF, suppresses HGF-stimulated cell migration and invasion, and disrupts key steps in the metastatic cascade . It has little effect on tumor cell growth . In breast cancer cells, BMS-777607 induces extensive polyploidy with multiple sets of chromosomes .
Molecular Mechanism
BMS-777607 exerts its effects at the molecular level through various mechanisms. It blocks HGF-stimulated c-Met autophosphorylation, thereby disrupting c-Met signaling . This leads to the inhibition of downstream activation of Akt and extracellular signal-regulated kinase . BMS-777607 also inhibits Aurora B kinase activity, which affects mitosis leading to polyploidy .
Temporal Effects in Laboratory Settings
The effects of BMS-777607 change over time in laboratory settings. A substantial polyploid population of cells accumulates within 24 hours of drug treatment . Continuous cycles of abortive mitosis further increase cell ploidy .
Dosage Effects in Animal Models
In animal models, the effects of BMS-777607 vary with different dosages. Daily treatment with BMS-777607 (25 mg/kg/day) significantly decreases the number of lung tumor nodules . Delaying the initiation of BMS-777607 treatment until 8 days after tumor cell injection fails to show any reduction .
Metabolic Pathways
BMS-777607 is involved in various metabolic pathways. It disrupts c-Met signaling, which is implicated in several cellular processes, including cell growth, migration, survival, and invasion .
Vorbereitungsmethoden
BMS 777607 is synthesized through a series of chemical reactions involving various reagents and conditions. The compound is prepared by reacting N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide with appropriate reagents under controlled conditions. The solubility of this compound in dimethyl sulfoxide is greater than 10 millimolar. For industrial production, the compound is typically synthesized in large batches using similar reaction conditions and purified to achieve high purity levels .
Analyse Chemischer Reaktionen
BMS 777607 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, ethanol, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
BMS 777607 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promise in inhibiting the growth and metastasis of various cancer types, including prostate cancer and breast cancer. It has been evaluated in phase I clinical trials for patients with advanced or metastatic solid tumors, including hormone-refractory prostate cancer . Additionally, this compound has been found to induce polyploidy in breast cancer cells, leading to increased resistance to cytotoxic chemotherapy agents . This compound has also been studied for its potential to enhance the efficacy of anti–PD-1 monoclonal antibody therapy in a murine model of triple-negative breast cancer .
Vergleich Mit ähnlichen Verbindungen
BMS 777607 is unique in its ability to selectively inhibit multiple MET family members with high potency. Similar compounds include other MET kinase inhibitors such as crizotinib, cabozantinib, and tivantinib. this compound stands out due to its broader spectrum of activity against MET family members and its potential to induce polyploidy in cancer cells, which may contribute to chemoresistance .
Eigenschaften
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBRGSXVFBYQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145278 | |
Record name | BMS-777607 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025720-94-8 | |
Record name | BMS-777607 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025720948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-777607 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12064 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-777607 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-777607 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3MMS6HDO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of BMS-777607?
A1: BMS-777607 is a potent inhibitor of the receptor tyrosine kinases (RTKs) MET and RON. [, , , ] It has demonstrated activity against other tyrosine kinases, including Axl and Tyro3, albeit with lower potency. [, , ]
Q2: How does BMS-777607 affect cancer cells?
A2: By inhibiting MET and RON, BMS-777607 disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion. These pathways include PI3K/AKT and ERK1/2. [, , ] In certain contexts, BMS-777607 can also induce apoptosis. [, , ]
Q3: Can BMS-777607 influence the tumor microenvironment?
A4: Studies suggest that BMS-777607 can modulate the tumor microenvironment by enhancing anti-tumor immunity. In combination with anti-PD-1 therapy, BMS-777607 increased the infiltration of immune stimulatory T cells and promoted an inflammatory tumor microenvironment. [] Additionally, it may inhibit the efferocytosis of apoptotic cancer cells by macrophages, promoting secondary necrosis and potentially enhancing anti-tumor immune responses. []
Q4: What is the molecular formula and weight of BMS-777607?
A5: The molecular formula of BMS-777607 is C24H20ClFN4O4, and its molecular weight is 482.9 g/mol. []
Q5: How do structural modifications of BMS-777607 affect its activity?
A6: Substitution at the 3-position of the pyridine ring in BMS-777607 enhances enzyme potency, while modifications at the 4-position of the pyridone ring improve aqueous solubility and kinase selectivity. [] Further research is ongoing to develop bone-targeted RON inhibitors by conjugating BMS-777607 with bisphosphonates or phosphates, aiming to enhance bone accumulation and efficacy against bone metastases. []
Q6: Are there any specific formulation strategies used to improve the stability or bioavailability of BMS-777607?
A7: One study encapsulated BMS-777607 within biodegradable poly(lactic-co-glycolic acid) nanoparticles (nano-BMS) to enhance delivery to tumor sites and potentially improve therapeutic efficacy. [] This approach suggests the exploration of nanoformulations for optimizing the delivery and efficacy of BMS-777607.
Q7: What is known about the pharmacokinetic profile of BMS-777607?
A8: BMS-777607 demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] Studies have shown its ability to penetrate the blood-brain barrier, indicating potential for treating brain tumors. [] Researchers are also exploring bone-targeted conjugates of BMS-777607 to enhance its accumulation in the bone microenvironment. []
Q8: What is the evidence of BMS-777607's efficacy in preclinical models?
A8: BMS-777607 has shown promising antitumor activity in various preclinical models, including:
- In vitro: Inhibiting cell viability, migration, and invasion in multiple cancer cell lines, including breast, pancreatic, prostate, and lung cancer cells. [, , , , , , , , , , , , , , , ]
- In vivo: Suppressing tumor growth in xenograft models of breast, pancreatic, glioblastoma, and ovarian cancers. [, , , , , , , ] In a mouse model of sickle cell disease, BMS-777607 reduced renal endothelial injury, suggesting potential therapeutic applications beyond cancer. []
Q9: Has BMS-777607 entered clinical trials?
A10: Yes, BMS-777607 has been advanced to Phase I clinical trials. []
Q10: Are there any known resistance mechanisms to BMS-777607?
A10: Preclinical studies suggest that:
- Polyploidy: BMS-777607 can induce polyploidy in some cancer cells, which might contribute to resistance to chemotherapy. [, ]
- PIK3CA mutations: Breast cancer cells with PIK3CA mutations may exhibit partial resistance to BMS-777607, suggesting the need for combination therapies. []
- Feedback activation of other RTKs: Inhibition of Axl by BMS-777607 can induce the expression and activation of HER3, potentially contributing to resistance. []
Q11: How can resistance to BMS-777607 be overcome?
A11: Several strategies are being investigated:
- Combination therapy: Combining BMS-777607 with other targeted therapies, such as PI3K inhibitors, mTOR inhibitors, or immune checkpoint inhibitors, shows promise in preclinical models for overcoming resistance and enhancing efficacy. [, , , , , , , ]
- Multi-kinase targeting: Inhibitors targeting multiple kinases within the sfRon pathway, such as AD80, may offer superior efficacy compared to single-agent BMS-777607, potentially delaying or preventing resistance. []
Q12: What drug delivery approaches are being explored for BMS-777607?
A13: Nanoparticle encapsulation of BMS-777607 (nano-BMS) has been explored to enhance tumor targeting and potentially improve therapeutic efficacy. [] Researchers are also investigating bone-targeted conjugates of BMS-777607 to enhance its accumulation in the bone microenvironment for treating bone metastases. []
Q13: Are there specific biomarkers associated with BMS-777607 response?
A14:
- RON and MET expression: Co-overexpression of RON and MET in pancreatic, triple-negative breast, and colorectal cancers correlates with poor prognosis and suggests potential responsiveness to RON/MET inhibitors like BMS-777607. [, , , ]
- sfRon expression: Tumors expressing sfRon, an alternatively transcribed form of RON, may exhibit sensitivity to BMS-777607, highlighting its potential as a therapeutic target in these cancers. [, , ]
- PIK3CA mutation status: Breast tumors harboring PIK3CA mutations may show partial resistance to BMS-777607, emphasizing the need to consider PIK3CA status when selecting patients for RON/MET-targeted therapy. []
- AKT activity: Low basal AKT activity in Axl-expressing cancer cells might predict a higher likelihood of HER3 activation upon Axl inhibition by BMS-777607, suggesting a potential biomarker for monitoring treatment response and resistance. []
- HER3 phosphorylation: Increased HER3 phosphorylation upon Axl inhibition by BMS-777607 might serve as a pharmacodynamic biomarker for monitoring treatment response and identifying potential resistance mechanisms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.